4-[1-cyclohexyl-5-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-3-yl]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including structures similar to the one , often involves multistep reactions that can include condensation, cyclization, and substitution processes. For instance, the synthesis of triazolopyridines involves reactions with arylidines or aliphatic aldehydes and different active methylene reagents, leading to diverse triazolo derivatives with potential biological activities (Hussein, 1998)(Hussein, 1998).
Molecular Structure Analysis
The crystal structure of related 1,2,4-triazole derivatives has been established through X-ray crystallography, showcasing significant insights into their molecular configurations, hydrogen-bonded chains, and enantiomeric resolutions (Mazur et al., 2011)(Mazur et al., 2011). These studies provide crucial information on the spatial arrangement of atoms within the molecule and its implications for reactivity and interaction.
Chemical Reactions and Properties
Triazole derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For example, reactions with elemental sulfur can yield thieno-1,2,4-triazolopyridine derivatives, demonstrating the compound's ability to participate in sulfur-related chemical processes (Hussein, 1998)(Hussein, 1998).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives can vary significantly depending on their specific molecular structure. These can include melting points, solubility in various solvents, and crystalline forms, which are essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties of "4-[1-cyclohexyl-5-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-3-yl]pyridine" derivatives are characterized by their reactivity towards various chemical reagents and conditions. This includes their potential biological activity, as demonstrated by studies on related compounds showing antiproliferative and antiinflammatory activities (Mazur et al., 2011)(Mazur et al., 2011). Understanding these chemical properties is crucial for the development of new pharmaceuticals and materials.
properties
IUPAC Name |
3-(2-cyclohexyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23)11-8-14(12-24)17-19-16(13-6-9-18-10-7-13)20-21(17)15-4-2-1-3-5-15/h6-7,9-10,14-15H,1-5,8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJMQYHNPXCLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NC(=N2)C3=CC=NC=C3)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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